N-cycloheptyl-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide
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Overview
Description
N-cycloheptyl-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide is a complex organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. The presence of a cycloheptyl group and a 4-methylphenylmethyl group attached to the pyrrolidine ring adds to its structural complexity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cycloheptyl-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common method includes the initial formation of the pyrrolidine ring through cyclization reactions. The introduction of the cycloheptyl group and the 4-methylphenylmethyl group can be achieved through various substitution reactions. Specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control, are crucial to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and quality of the compound produced.
Chemical Reactions Analysis
Types of Reactions
N-cycloheptyl-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of functionalized products.
Scientific Research Applications
N-cycloheptyl-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide has various applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may have therapeutic applications due to its potential pharmacological properties.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cycloheptyl-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine derivatives with different substituents, such as:
- N-cycloheptyl-1-[1-(4-methylphenyl)-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxamide
- 1-cyclohexyl-N-{[1-(4-methylphenyl)-1H-indol-3-yl]methyl}methanamine
Uniqueness
N-cycloheptyl-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide is unique due to its specific combination of substituents, which may confer distinct biological and chemical properties. Its structural features, such as the cycloheptyl and 4-methylphenylmethyl groups, contribute to its potential as a versatile compound in various research and industrial applications.
Properties
IUPAC Name |
N-cycloheptyl-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O2/c1-15-8-10-16(11-9-15)13-22-14-17(12-19(22)23)20(24)21-18-6-4-2-3-5-7-18/h8-11,17-18H,2-7,12-14H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDSVVTYPFXLABR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CC(CC2=O)C(=O)NC3CCCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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